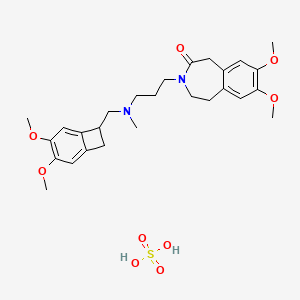
4-Bromo-2-(4-methyl-1H-pyrazol-1-YL)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-(4-metil-1H-pirazol-1-YL)piridina es un compuesto heterocíclico que presenta un átomo de bromo, un anillo de pirazol y un anillo de piridina
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-Bromo-2-(4-metil-1H-pirazol-1-YL)piridina típicamente involucra la reacción de 4-bromo-2-cloropiridina con 4-metil-1H-pirazol en condiciones básicas. La reacción se lleva a cabo generalmente en presencia de una base como carbonato de potasio o hidruro de sodio en un solvente aprótico polar como dimetilformamida (DMF) o dimetilsulfóxido (DMSO). La mezcla de reacción se calienta para facilitar la sustitución nucleofílica del átomo de cloro por el anillo de pirazol, obteniendo el producto deseado .
Métodos de producción industrial
Los métodos de producción industrial para este compuesto son similares a la síntesis de laboratorio, pero se amplían para acomodar cantidades mayores. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de síntesis. Además, se emplean técnicas de purificación como la recristalización o la cromatografía en columna para obtener productos de alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
4-Bromo-2-(4-metil-1H-pirazol-1-YL)piridina puede sufrir diversas reacciones químicas, incluyendo:
Reacciones de sustitución: El átomo de bromo puede ser sustituido por otros nucleófilos, como aminas o tioles, en condiciones apropiadas.
Oxidación y reducción: Los anillos de pirazol y piridina pueden participar en reacciones de oxidación y reducción, lo que lleva a la formación de diferentes derivados.
Reacciones de acoplamiento: El compuesto puede sufrir reacciones de acoplamiento, como el acoplamiento de Suzuki o Heck, para formar estructuras más complejas.
Reactivos y condiciones comunes
Reacciones de sustitución: Los reactivos comunes incluyen nucleófilos como aminas, tioles y alcóxidos. Las condiciones generalmente implican el uso de una base y un solvente aprótico polar.
Oxidación y reducción: Se utilizan reactivos como el peróxido de hidrógeno, el borohidruro de sodio o los catalizadores de paladio para estas reacciones.
Reacciones de acoplamiento: Los catalizadores de paladio, junto con ligandos y bases, se utilizan comúnmente en reacciones de acoplamiento.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, las reacciones de sustitución pueden producir varios derivados de piridina sustituidos, mientras que las reacciones de acoplamiento pueden producir compuestos biarílicos o heteroarílicos.
Aplicaciones Científicas De Investigación
4-Bromo-2-(4-metil-1H-pirazol-1-YL)piridina tiene varias aplicaciones de investigación científica:
Química medicinal: Se utiliza como bloque de construcción en la síntesis de compuestos farmacéuticos, particularmente aquellos que se dirigen a enzimas o receptores específicos.
Síntesis orgánica: El compuesto sirve como intermedio en la síntesis de estructuras heterocíclicas más complejas.
Ciencia de materiales: Se explora por su posible uso en el desarrollo de nuevos materiales con propiedades electrónicas u ópticas únicas
Mecanismo De Acción
El mecanismo de acción de 4-Bromo-2-(4-metil-1H-pirazol-1-YL)piridina depende de su aplicación específica. En química medicinal, puede actuar uniéndose a objetivos moleculares específicos, como enzimas o receptores, modulando así su actividad. Los anillos de pirazol y piridina pueden interactuar con los sitios activos de estos objetivos, lo que lleva a la inhibición o activación de su función .
Comparación Con Compuestos Similares
Compuestos similares
4-Bromo-1-metil-1H-pirazol: Un compuesto relacionado con un anillo de pirazol similar pero sin la parte de piridina.
2-(4-metil-1H-pirazol-1-il)piridina: Estructura similar pero sin el átomo de bromo.
Singularidad
4-Bromo-2-(4-metil-1H-pirazol-1-YL)piridina es única debido a la presencia tanto del átomo de bromo como del marco de pirazol-piridina
Propiedades
Fórmula molecular |
C9H8BrN3 |
|---|---|
Peso molecular |
238.08 g/mol |
Nombre IUPAC |
4-bromo-2-(4-methylpyrazol-1-yl)pyridine |
InChI |
InChI=1S/C9H8BrN3/c1-7-5-12-13(6-7)9-4-8(10)2-3-11-9/h2-6H,1H3 |
Clave InChI |
DDEOBVJYFOCKJU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN(N=C1)C2=NC=CC(=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


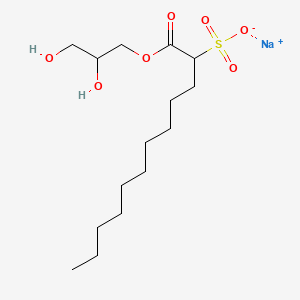

![2-Pyridinecarboxamide, N,N'-[(1S,2S)-1,2-diphenyl-1,2-ethanediyl]bis-](/img/structure/B12302387.png)

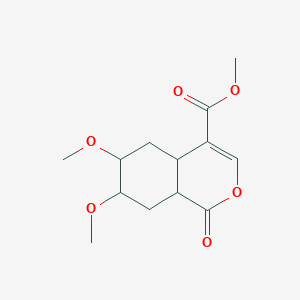
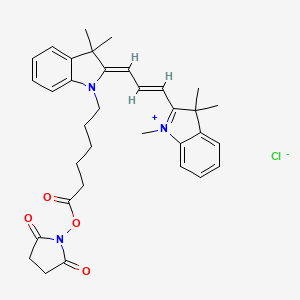
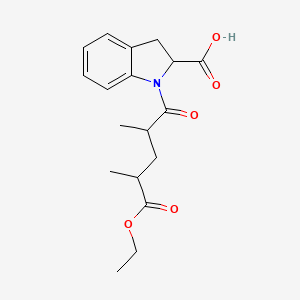

![2-[[4-[2-[[5-[8-[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-2,4-dioxo-1,4a,5,5a,6,7,8,9,9a,10a-decahydropyrimido[4,5-b]quinolin-10-yl]-2,3,4-trihydroxypentoxy]-hydroxyphosphoryl]oxypropanoylamino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B12302422.png)

![1-[(E)-(3-methoxyphenyl)methylideneamino]oxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B12302431.png)

